N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide
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Overview
Description
N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran, often in the presence of a catalytic amount of acid or base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s molecular targets and pathways are still under investigation, but its ability to interact with biological molecules makes it a promising candidate for various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE is unique due to its specific structural features, which allow it to form stable complexes with metal ions and exhibit significant biological activity.
Properties
Molecular Formula |
C18H19N3O3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H19N3O3/c1-2-5-17(23)20-15-10-8-13(9-11-15)18(24)21-19-12-14-6-3-4-7-16(14)22/h3-4,6-12,22H,2,5H2,1H3,(H,20,23)(H,21,24)/b19-12+ |
InChI Key |
CMUIKFQMQIDCMK-XDHOZWIPSA-N |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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